Sodium 6-Hydroxynaphthalene-2-Sulfonate (CAS 135-76-2): A Comprehensive Technical Guide to Properties, Synthesis, and Applications
Sodium 6-Hydroxynaphthalene-2-Sulfonate (CAS 135-76-2): A Comprehensive Technical Guide to Properties, Synthesis, and Applications
Executive Summary
Sodium 6-hydroxynaphthalene-2-sulfonate (CAS 135-76-2), universally recognized in industrial and analytical chemistry as Schaeffer's salt , is a foundational organic intermediate[1]. Characterized by a naphthalene core functionalized with both a strongly electron-donating hydroxyl group and a water-solubilizing sulfonate group, this compound is indispensable in the synthesis of heterocyclic monoazo dyes. Most notably, it serves as the critical coupling component in the production of FD&C Red No. 40 (Allura Red AC) , a globally approved colorant for foods, drugs, and cosmetics [2].
This whitepaper provides an in-depth mechanistic analysis of Schaeffer's salt, detailing its physicochemical properties, thermodynamically controlled synthesis pathways, and its rigorous application in diazo coupling reactions and analytical standards.
Physicochemical Properties & Molecular Architecture
The utility of Schaeffer's salt stems directly from its bifunctional nature. The sulfonate group (
Table 1: Core Physicochemical Data
| Property | Value / Description |
| IUPAC Name | Sodium 6-hydroxynaphthalene-2-sulfonate |
| Common Synonyms | Schaeffer's salt; 2-Naphthol-6-sulfonic acid sodium salt |
| CAS Registry Number | 135-76-2 |
| Molecular Formula | |
| Molecular Weight | 246.21 g/mol |
| Appearance | White to light grayish-yellow crystalline powder |
| Melting Point | > 300 °C (Anhydrous form) |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Data synthesized from PubChem and ChemicalBook standard reference databases [1, 2].
Synthesis and Purification: A Mechanistic Protocol
The industrial and laboratory synthesis of Schaeffer's salt relies on the direct sulfonation of 2-naphthol. As a Senior Application Scientist, I must emphasize that this reaction is governed by thermodynamic vs. kinetic control . Sulfonation at lower temperatures kinetically favors the 1-sulfonic acid derivative. However, by elevating the temperature to 100 °C, the reaction becomes reversible, and steric hindrance at the 1-position drives the equilibrium toward the thermodynamically more stable 6-sulfonic acid isomer [4].
Protocol 1: Thermodynamically Controlled Sulfonation & Selective Purification
Objective: Synthesize and isolate high-purity Schaeffer's salt while eliminating specific by-products such as unreacted 2-naphthol and 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS).
Reagents: 2-Naphthol, Concentrated Sulfuric Acid (
Step-by-Step Methodology:
-
Sulfonation (Thermodynamic Control):
-
Charge a jacketed reactor with 1 molar equivalent of 2-naphthol.
-
Slowly add 1.2 molar equivalents of concentrated
under continuous agitation. -
Causality Check: Maintain the reaction temperature strictly at 100 °C for 3–4 hours. Why? Temperatures below 80 °C will yield significant amounts of the kinetic product (2-naphthol-1-sulfonic acid), while temperatures exceeding 110 °C risk over-sulfonation to 2-naphthol-3,6-disulfonic acid (R-acid) [4].
-
-
Quenching and Primary Filtration:
-
Cool the sulfonation mixture to 40 °C and quench into ice water to halt the reaction.
-
Add activated carbon (approx. 5% w/w) and heat the slurry to 80 °C for 30 minutes. Filter hot. Why? Activated carbon selectively adsorbs unreacted, non-polar 2-naphthol, removing it from the aqueous phase.
-
-
Alkaline Precipitation of DONS By-product:
-
Adjust the filtrate pH to > 9.0 using 50%
solution. -
Causality Check: At this elevated pH, the disodium salt of the primary dimeric impurity, 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS), becomes insoluble and selectively precipitates without co-precipitating Schaeffer's salt [4]. Filter and discard the DONS filter cake.
-
-
Salting Out the Target Compound:
-
Acidify the purified filtrate with
to a pH of 2.0–7.0. -
Add
(salting-out effect) and cool the solution to 5 °C to force the crystallization of Sodium 6-hydroxynaphthalene-2-sulfonate. -
Filter, wash with a minimal volume of cold ethanol, and dry under vacuum at 60 °C.
-
Workflow for the synthesis and purification of Schaeffer's salt.
Application: Synthesis of FD&C Red No. 40 (Allura Red AC)
The most prominent commercial application of Schaeffer's salt is its role as the coupling component in the synthesis of FD&C Red No. 40 , an azo dye heavily regulated by the FDA for use in cosmetics, drugs, and food [5].
The synthesis relies on a classic diazo coupling reaction. The diazonium electrophile is generated from cresidine-p-sulfonic acid (CSA). Because the hydroxyl group on Schaeffer's salt is a strong activating group, it directs the electrophilic attack to the ortho position (C1). The para position (C6) is already blocked by the sulfonate group, ensuring high regioselectivity [3, 5].
Protocol 2: Diazo Coupling for FD&C Red No. 40
Step-by-Step Methodology:
-
Diazotization of CSA:
-
Slurry 0.1 mole of cresidine-p-sulfonic acid (CSA) in 300 mL of water. Add 21 mL of concentrated
to solubilize the amine as a hydrochloride salt. -
Cool the solution strictly to 0–5 °C using an ice bath.
-
Causality Check: Add a cold aqueous solution of sodium nitrite (
, 7 g in 30 mL water) dropwise. Why 0 °C? Arenediazonium salts are highly unstable and will rapidly decompose into phenols and nitrogen gas at room temperature. The low temperature preserves the electrophile [3]. -
Verify the presence of excess nitrous acid using starch-iodide paper. If positive, quench the excess with a 10% sulfamic acid solution.
-
-
Preparation of the Coupling Bath:
-
Dissolve 0.1 mole of Schaeffer's salt in 300 mL of water.
-
Make the solution distinctly alkaline (pH 9–10) using
. Why? Coupling with phenols/naphthols requires an alkaline medium to deprotonate the hydroxyl group, forming a highly reactive phenoxide/naphthoxide ion that drastically increases the nucleophilicity of the naphthalene ring.
-
-
Diazo Coupling:
-
Slowly add the cold diazonium salt solution to the alkaline Schaeffer's salt solution under vigorous stirring.
-
Maintain the pH between 9–10 during the addition by adding
as needed. The solution will immediately turn deep red as the extended conjugated -system of the azo dye forms.
-
-
Isolation:
-
Stir for 1 hour to ensure complete coupling. Neutralize with
. -
Add
to salt out the FD&C Red No. 40 dye. Filter, wash with brine, and dry.
-
Diazo coupling pathway utilizing Schaeffer's salt to synthesize FD&C Red No. 40.
Analytical Standards and Regulatory Compliance
In drug development and cosmetic formulation, the purity of colorants is strictly regulated. Schaeffer's salt is not only a precursor but also a monitored impurity. Regulatory bodies (such as the FDA and EMA) stipulate that the residual uncombined Schaeffer's salt in certified batches of FD&C Red No. 40 must not exceed 0.3% [5].
Furthermore, high-purity Schaeffer's salt (often packed under argon gas to prevent oxidative degradation) is utilized as a primary analytical standard in High-Performance Liquid Chromatography (HPLC) to validate the purity of various Japanese Standards of Food Additives, including Food Red No. 2, Food Red No. 40, and Food Yellow No. 5 [6].
Safety, Handling, and Environmental Impact
As an industrial surfactant and intermediate, Schaeffer's salt must be handled according to strict safety protocols:
-
Irritation Potential: The compound is a known skin and eye irritant (GHS Category 2). Direct contact disrupts the lipid bilayer of the skin due to its amphiphilic nature (hydrophobic naphthalene core + hydrophilic sulfonate group).
-
PPE Requirements: Standard laboratory PPE is mandatory, including nitrile gloves, safety goggles, and a particulate respirator (N95/P100) when handling the dry powder to prevent inhalation of fine particulates (H335: May cause respiratory irritation).
-
Storage: Must be stored in a cool, well-ventilated environment in tightly sealed containers. Hydrated forms may lose water of crystallization upon extended heating, altering the effective molar mass during stoichiometric calculations.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23667648, Sodium 6-hydroxynaphthalene-2-sulfonate." PubChem, [Link]
-
Marmion, D. M. "Preparation and Spectral Compilation of FD&C Red No. 40 Intermediates and Subsidiary Dyes." Journal of the Association of Official Analytical Chemists (JAOAC), vol. 60, no. 1, 1977, pp. 13-20. [Link]
- US Patent Office. "Schaeffer salt purification.
-
Food and Drug Administration (FDA). "Color Additives Subject to Certification; FD&C Red No. 40." Code of Federal Regulations, Title 21, Part 74. [Link]
